![molecular formula C13H13NO5 B172378 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione CAS No. 10298-40-5](/img/structure/B172378.png)
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for use in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Scientific Research Applications
The unique properties of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione make it a promising candidate for use in various fields of scientific research. One of its potential applications is in the field of biochemistry, where it can be used to study the interactions between proteins and nucleic acids. It has also been studied for its potential use in medicinal chemistry, where it has been found to have anti-inflammatory properties and may be useful in the development of new drugs.
Mechanism Of Action
The mechanism of action of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is not fully understood, but it is thought to act as an inhibitor of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of DNA topoisomerase II, a protein that is involved in DNA replication and repair.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione have been studied in various experimental models. It has been found to have anti-inflammatory effects, which may be due to its inhibition of COX-2 activity. It has also been shown to have anti-cancer properties, which may be due to its inhibition of DNA topoisomerase II activity. In addition, it has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione in lab experiments is its unique properties, which make it a promising candidate for use in various fields of study. However, one of the limitations is its potential toxicity, which may limit its use in certain experimental models. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for the study of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. One area of research could be the development of new drugs based on the compound, which may have applications in the treatment of inflammatory diseases and cancer. Another area of research could be the investigation of its interactions with proteins and nucleic acids, which may provide insights into its mechanism of action. Finally, future studies could focus on the optimization of the synthesis method to produce higher yields of the compound and to reduce its potential toxicity.
Synthesis Methods
The synthesis of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione involves the condensation of 2,3-dihydro-1H-inden-1-one with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This synthesis method has been optimized to produce high yields of the compound and has been used in various studies to investigate the properties of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
properties
IUPAC Name |
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWOGMVAOYVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326908 |
Source


|
| Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
CAS RN |
10298-40-5 |
Source


|
| Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


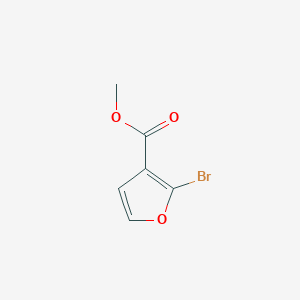


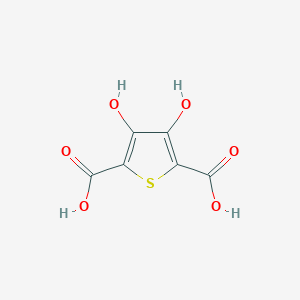

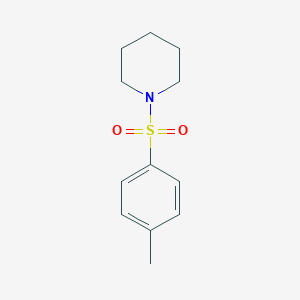
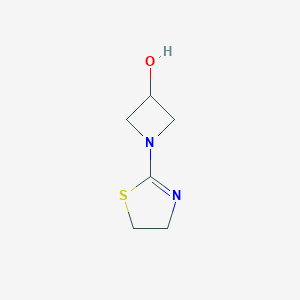
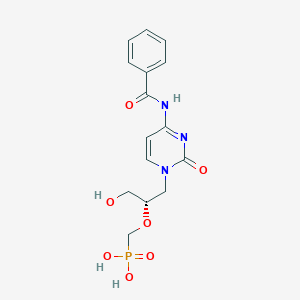
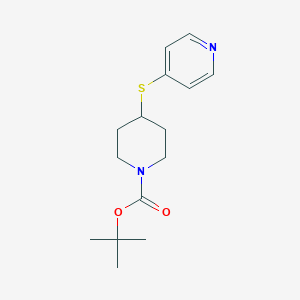


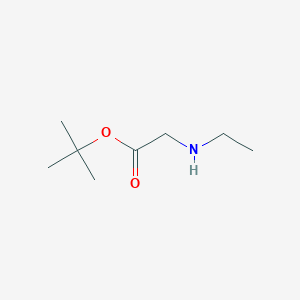
![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)